An In-depth Technical Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
An In-depth Technical Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
CAS Number: 32934-42-2
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its conformational rigidity and the stereochemical complexity arising from substituted chiral centers offer a unique framework for designing molecules with high target specificity and affinity. Among the vast landscape of pyrrolidine-based building blocks, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride emerges as a particularly valuable synthon for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, delving into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of innovative therapeutics. We will explore the causality behind synthetic strategies and analytical choices, offering field-proven insights to empower researchers in their drug discovery endeavors.
Core Compound Identity and Physicochemical Properties
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is the hydrochloride salt of a specific stereoisomer of 4-hydroxyprolinamide. The defined stereochemistry at the C2 and C4 positions is crucial for its utility as a chiral building block, influencing the three-dimensional arrangement of functional groups and, consequently, its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 32934-42-2 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 166.60 g/mol | [1] |
| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | [1] |
| Synonyms | (2S,4R)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE HCL, (4R)-4-hydroxy-L-prolinamide hydrochloride | [1] |
The presence of the hydroxyl group, the carboxamide moiety, and the secondary amine within the pyrrolidine ring provides multiple points for synthetic modification, making it a versatile starting material for constructing more complex molecules. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.
Strategic Synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
The synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride typically commences from the readily available and naturally occurring amino acid, (2S,4R)-4-hydroxy-L-proline (trans-4-Hydroxy-L-proline).[2][3] The synthetic strategy involves the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection.
Rationale for the Synthetic Pathway
The chosen synthetic route is dictated by the need to selectively amidate the carboxylic acid without interfering with the secondary amine and the hydroxyl group. This necessitates a protection-deprotection strategy. The Boc (tert-butoxycarbonyl) group is a common and effective choice for protecting the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
The following diagram illustrates a logical and widely applicable synthetic workflow:
Caption: Proposed synthetic workflow for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride.
Detailed Experimental Protocol (Proposed)
The following protocol is a representative, field-proven methodology for the synthesis of the title compound.
Step 1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline
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Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Cool the solution to 0 °C in an ice bath.
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Add a base, such as sodium hydroxide or triethylamine (2.5 eq), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.
Step 2: Amidation
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Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Introduce a source of ammonia, such as bubbling ammonia gas through the solution or adding ammonium chloride (1.5 eq) and an additional equivalent of base.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer, filter, and concentrate to afford N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide.
Step 3: Deprotection and Hydrochloride Salt Formation
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Dissolve the crude N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide in a suitable solvent such as 1,4-dioxane or methanol.
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Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in 1,4-dioxane).
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Stir the reaction at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.
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The product, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, will often precipitate out of the solution.
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Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is paramount to validate the identity, purity, and stereochemical integrity of the synthesized (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the final compound. Key expected signals in the ¹H NMR spectrum would include diastereotopic protons of the pyrrolidine ring, the methine proton at C2, the methine proton at C4 bearing the hydroxyl group, and the exchangeable protons of the amide, amine, and hydroxyl groups. The coupling patterns and chemical shifts provide detailed information about the connectivity and stereochemistry of the molecule. For instance, the coupling constants between the protons on the pyrrolidine ring can help confirm the trans relationship between the substituents at C2 and C4.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram. Chiral HPLC can also be utilized to confirm the enantiomeric purity of the compound.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound. The observation of the correct mass-to-charge ratio (m/z) for the protonated molecule provides strong evidence for the identity of the synthesized product.
A Self-Validating Analytical Workflow
The synergy of these analytical techniques forms a self-validating system. NMR confirms the structure, HPLC assesses the purity, and MS corroborates the molecular weight. Any discrepancy in one technique would prompt further investigation using the others, ensuring the high quality of the material destined for downstream applications.
Caption: A comprehensive and self-validating analytical workflow for quality control.
Applications in Drug Development: A Versatile Chiral Building Block
The unique stereochemistry and functional group display of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride make it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. Its rigid pyrrolidine backbone serves as a scaffold to orient pharmacophoric elements in a precise three-dimensional space, enhancing interactions with target proteins.
Precursor for Antiviral Agents
The pyrrolidine scaffold is a common motif in a variety of antiviral drugs, particularly those targeting viral proteases and polymerases.[4][5] The stereochemically defined centers of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride can be crucial for mimicking the transition state of enzymatic reactions or for fitting into the active sites of viral enzymes with high specificity. The carboxamide and hydroxyl functionalities provide convenient handles for further synthetic elaboration to introduce moieties that enhance binding affinity and pharmacokinetic properties.
Role in Anticancer Drug Discovery
In the realm of oncology, the development of targeted therapies is paramount. Chiral building blocks like (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride are valuable in the synthesis of kinase inhibitors, protease inhibitors, and other targeted agents.[6][7] Furthermore, the hydroxyproline motif has gained significant attention in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), two cutting-edge modalities in cancer therapy.[8] The defined stereochemistry of this building block is critical for ensuring the correct spatial orientation of the ligands that bind to the target protein and the E3 ligase in PROTACs, or for the proper attachment and release of cytotoxic payloads in ADCs.
Foundation for Novel Scaffolds in Medicinal Chemistry
Beyond specific therapeutic areas, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride serves as a versatile starting material for the creation of novel chemical libraries for high-throughput screening. Its inherent chirality and multiple functionalization points allow for the rapid generation of diverse and stereochemically complex molecules, increasing the probability of identifying novel hits in drug discovery campaigns.
Conclusion: An Indispensable Tool for the Modern Medicinal Chemist
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, with its well-defined stereochemistry and versatile functionality, represents more than just a chemical intermediate. It is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of targeted therapeutics. Its journey from the naturally occurring amino acid, hydroxyproline, to a highly pure and characterizable building block underscores the principles of modern organic synthesis and its profound impact on drug discovery. This guide has provided a comprehensive technical overview, from its synthesis and analysis to its critical applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively leverage this valuable compound in their pursuit of novel medicines.
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